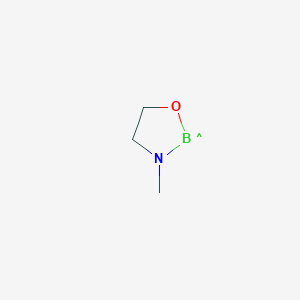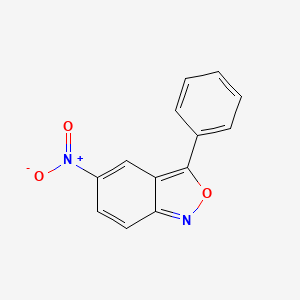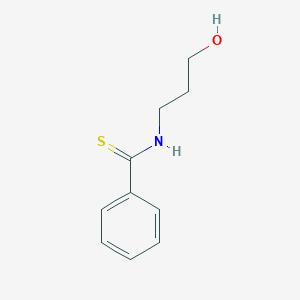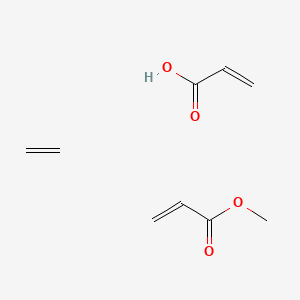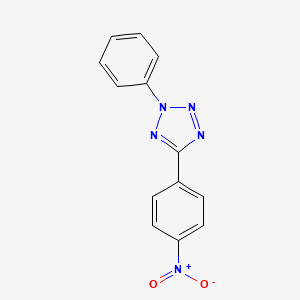
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole, 5-(4-nitrophenyl)-: Similar structure but different tautomeric form.
2H-Tetrazole, 5-(4-nitrophenyl)-: Lacks the phenyl group at the 2-position.
5-(4-Nitrophenyl)-1H-tetrazole: Another tautomeric form with similar reactivity.
Uniqueness
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
50626-23-8 |
|---|---|
Molekularformel |
C13H9N5O2 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-2-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-16-17(15-13)11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
ALBWWKACJHZJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



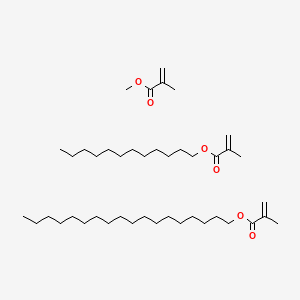




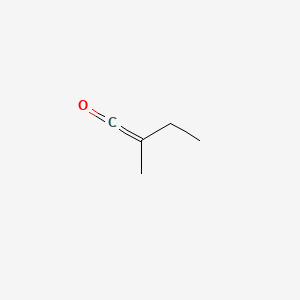
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
